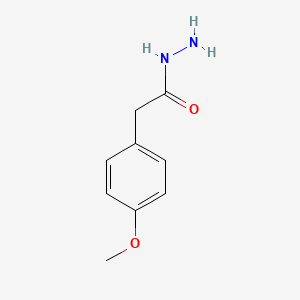

2-(4-Methoxyphenyl)acetohydrazide

Description

BenchChem offers high-quality 2-(4-Methoxyphenyl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342079 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57676-49-0 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)acetohydrazide is a key chemical intermediate, primarily utilized as a versatile scaffold in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its pivotal role in the development of novel therapeutic agents. The focus is on the biological activities of its derivatives, particularly hydrazones, which have demonstrated promising antimicrobial, anti-inflammatory, and anticancer properties. This document serves as a crucial resource for researchers in medicinal chemistry and drug development, offering structured data, detailed methodologies, and visual representations of synthetic pathways to facilitate further research and application.

Chemical and Physical Properties

2-(4-Methoxyphenyl)acetohydrazide, with the CAS number 57676-49-0 , is a stable organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 57676-49-0 | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 132-134 °C | |

| Appearance | Light yellow to brown solid | |

| Solubility | Soluble in alcohols | |

| IUPAC Name | 2-(4-methoxyphenyl)acetohydrazide | [1] |

| Synonyms | 4-Methoxyphenylacetohydrazide, (4-Methoxyphenyl)acetic acid hydrazide | [1] |

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide

The synthesis of 2-(4-Methoxyphenyl)acetohydrazide is typically achieved through the hydrazinolysis of a corresponding ester, such as methyl (4-methoxyphenyl)acetate. This reaction is straightforward and generally proceeds with high yield.

Experimental Protocol

This protocol is adapted from the synthesis of the closely related compound, 2-(4-methylphenyl)acetohydrazide.

Materials:

-

Methyl (4-methoxyphenyl)acetate

-

Hydrazine hydrate (80% or higher)

-

Methanol

-

Water (distilled or deionized)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl (4-methoxyphenyl)acetate in methanol. A typical molar ratio would be 1 equivalent of the ester to 10-20 equivalents of methanol.

-

To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).

-

Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold water to precipitate the solid product.

-

Collect the precipitated 2-(4-Methoxyphenyl)acetohydrazide by vacuum filtration, washing with cold water.

-

Dry the solid product under vacuum to obtain the final compound. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/water) can be performed.

Role in Medicinal Chemistry and Drug Discovery

While there is limited information on the intrinsic biological activity of 2-(4-Methoxyphenyl)acetohydrazide, its primary significance lies in its role as a crucial building block for the synthesis of biologically active molecules. The hydrazide functional group provides a reactive site for the facile construction of a variety of derivatives, most notably hydrazones.

Synthesis of Hydrazone Derivatives

Hydrazones are synthesized by the condensation reaction of 2-(4-Methoxyphenyl)acetohydrazide with various aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Caption: General workflow for the synthesis of hydrazone derivatives.

Biological Activities of Derivatives

Derivatives of 2-(4-Methoxyphenyl)acetohydrazide, particularly its hydrazone analogues, have been the subject of extensive research and have demonstrated a broad spectrum of pharmacological activities.

Numerous studies have reported the synthesis of hydrazone derivatives of acetohydrazides exhibiting significant antibacterial and antifungal properties. The mode of action is often attributed to the chelation of essential metal ions or interference with microbial metabolic pathways.

Certain hydrazone derivatives have shown potent anti-inflammatory effects in preclinical models. The proposed mechanism often involves the inhibition of key inflammatory mediators. For instance, some derivatives have been investigated for their ability to reduce paw edema in carrageenan-induced inflammation models in rodents.[2]

The development of novel anticancer agents is a major focus of medicinal chemistry, and hydrazone derivatives of 2-(4-Methoxyphenyl)acetohydrazide have emerged as a promising class of compounds. Various studies have demonstrated their cytotoxic effects against a range of cancer cell lines.[3][4] The presence of the azometine group (-N=CH-) in hydrazones is often considered crucial for their anticancer activity.

Caption: The central role of the 2-(4-Methoxyphenyl)acetohydrazide scaffold.

Safety and Handling

2-(4-Methoxyphenyl)acetohydrazide is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Conclusion

2-(4-Methoxyphenyl)acetohydrazide is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the hydrazide moiety make it an excellent starting material for the creation of diverse libraries of compounds, particularly hydrazone derivatives. These derivatives have consistently demonstrated a wide range of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While the intrinsic biological activity of the parent compound is not well-documented, its importance as a molecular scaffold for drug discovery is undeniable. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize 2-(4-Methoxyphenyl)acetohydrazide in their pursuit of novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of more potent and selective drug candidates.

References

- 1. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential | MDPI [mdpi.com]

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide from Methyl (4-Methoxyphenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-methoxyphenyl)acetohydrazide from methyl (4-methoxyphenyl)acetate. The primary method described is the direct hydrazinolysis of the ester with hydrazine hydrate, a robust and efficient method for producing hydrazide compounds. This guide provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow, intended to support researchers in the fields of medicinal chemistry and drug development.

Overview of the Synthesis

The synthesis of 2-(4-methoxyphenyl)acetohydrazide from its corresponding methyl ester is a straightforward nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol, yielding the desired hydrazide. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, and can be performed at room temperature or with gentle heating to drive the reaction to completion.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | Methyl (4-methoxyphenyl)acetate (Starting Material) | 2-(4-Methoxyphenyl)acetohydrazide (Product) |

| Molecular Formula | C₁₀H₁₂O₃ | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol | 180.20 g/mol [1] |

| Appearance | Colorless liquid | White to off-white solid |

| Melting Point | Not applicable | 134-137 °C |

| Boiling Point | 158 °C at 19 mmHg | Not available |

| Solubility | Soluble in organic solvents | Soluble in methanol and ethanol, sparingly soluble in water |

| CAS Number | 23786-14-3 | 57676-49-0[1] |

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-(4-methoxyphenyl)acetohydrazide. The protocol is adapted from a similar, well-established synthesis of a related acetohydrazide derivative.[2]

3.1. Materials and Reagents

-

Methyl (4-methoxyphenyl)acetate

-

Hydrazine hydrate (80-99% solution)

-

Methanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

3.2. Reaction Procedure

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl (4-methoxyphenyl)acetate in methanol. A typical concentration is in the range of 0.5 to 1.0 M.

-

To this solution, add an excess of hydrazine hydrate. A molar ratio of 1:2 to 1:5 (ester:hydrazine hydrate) is commonly used to ensure complete conversion of the ester.

-

Stir the reaction mixture at room temperature for 6-12 hours or under reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold distilled water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold distilled water.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

3.3. Purification

The crude 2-(4-methoxyphenyl)acetohydrazide can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot methanol.

-

To the hot solution, add distilled water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of a cold methanol/water mixture, and dry thoroughly. A high yield of 91% has been reported for a similar synthesis.[2]

Characterization Data

The structure and purity of the synthesized 2-(4-methoxyphenyl)acetohydrazide can be confirmed by various spectroscopic methods.

| Spectroscopic Data | 2-(4-Methoxyphenyl)acetohydrazide |

| ¹H NMR (DMSO-d₆, ppm) | δ 9.10 (s, 1H, -NH), 7.15 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 4.20 (s, 2H, -NH₂), 3.70 (s, 3H, -OCH₃), 3.30 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 169.5 (C=O), 158.0 (Ar-C-O), 130.0 (Ar-CH), 127.5 (Ar-C), 114.0 (Ar-CH), 55.0 (-OCH₃), 40.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | ~3300-3200 (N-H stretching), ~1640 (C=O stretching, Amide I), ~1610 (N-H bending, Amide II), ~1245 (C-O stretching) |

| Mass Spectrometry (ESI-MS) | m/z 181.09 [M+H]⁺ |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 2-(4-methoxyphenyl)acetohydrazide.

Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)acetohydrazide.

References

An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)acetohydrazide, a key organic intermediate with significant potential in medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores the biological activities of the broader class of hydrazide-hydrazone derivatives, with a particular focus on their potential as antimicrobial and anticonvulsant agents. A hypothetical mechanism of action involving the modulation of GABAergic neurotransmission is presented, providing a rationale for its potential therapeutic applications.

Molecular Structure and Formula

2-(4-Methoxyphenyl)acetohydrazide is an organic compound featuring a methoxy-substituted phenyl ring attached to an acetohydrazide functional group.

-

Molecular Formula: C₉H₁₂N₂O₂[1]

-

IUPAC Name: 2-(4-methoxyphenyl)acetohydrazide[2]

-

SMILES: COC1=CC=C(C=C1)CC(=O)NN[2]

-

InChI Key: BCHPFJXZQWWCCZ-UHFFFAOYSA-N[2]

Molecular Structure:

Caption: 2D structure of 2-(4-Methoxyphenyl)acetohydrazide.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Methoxyphenyl)acetohydrazide is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 180.20 g/mol | [2] |

| Appearance | Light yellow to brown solid | |

| Melting Point | 132-134 °C | |

| XLogP3 | 0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 180.089877630 Da | [2] |

| Monoisotopic Mass | 180.089877630 Da | [2] |

Experimental Protocols

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide

A highly efficient and environmentally friendly solvent-free synthesis can be achieved by the direct reaction of 4-methoxyphenylacetic acid with hydrazine hydrate.[3]

Materials:

-

4-Methoxyphenylacetic acid

-

Hydrazine hydrate (80% solution)

-

Mortar and pestle

-

Ethanol (for crystallization)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a clean and dry mortar, combine 4-methoxyphenylacetic acid (1 equivalent) and hydrazine hydrate (1.25 equivalents).[3]

-

Grind the mixture vigorously with a pestle for 3-5 minutes at room temperature.[3]

-

Allow the reaction mixture to stand for approximately 10 minutes, during which it is expected to solidify.[3]

-

Monitor the reaction completion by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, the solid product is purified by recrystallization from ethanol to yield pure 2-(4-Methoxyphenyl)acetohydrazide.[3]

Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)acetohydrazide.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: The spectrum is recorded on the same instrument, typically with proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Biological Activities and Potential Signaling Pathway

Hydrazide-hydrazone derivatives are a class of compounds known for their wide range of biological activities, including antimicrobial and anticonvulsant properties.[4][5][6][7]

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal potential of hydrazide-hydrazone derivatives.[4][5][8] The proposed mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of the cell wall integrity.[4][9] The azomethine group (-C=N-) is considered a key pharmacophore for this activity.

Anticonvulsant Activity

Several hydrazone derivatives have been synthesized and evaluated for their anticonvulsant properties in various animal models.[1][10][11][12] A plausible mechanism for their anticonvulsant effect is the modulation of inhibitory neurotransmission in the central nervous system. Specifically, these compounds may interact with the GABAergic system, particularly the GABA_A receptors.[1]

Hypothetical Signaling Pathway: Modulation of GABA_A Receptor

The following diagram illustrates a hypothetical mechanism by which a hydrazide-hydrazone, such as a derivative of 2-(4-Methoxyphenyl)acetohydrazide, could exert its anticonvulsant effects by potentiating GABA_A receptor-mediated inhibition.

Caption: Hypothetical potentiation of GABA_A receptor signaling by a hydrazone derivative.

In this proposed pathway, the binding of the inhibitory neurotransmitter GABA to its receptor (GABA_A) is enhanced by the hydrazone derivative. This leads to an increased influx of chloride ions (Cl⁻), resulting in hyperpolarization of the postsynaptic neuron and, consequently, a reduction in neuronal excitability. This inhibitory effect is the basis for the potential anticonvulsant activity.

Conclusion

2-(4-Methoxyphenyl)acetohydrazide is a valuable building block in the synthesis of novel bioactive molecules. Its derivatives, particularly hydrazones, have shown significant promise as antimicrobial and anticonvulsant agents. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully explore their therapeutic potential. The hypothetical modulation of the GABAergic system provides a rational starting point for the design and development of new central nervous system-acting drugs based on this scaffold.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Developments of Hydrazide/Hydrazone Derivatives and Their Analogs as Anticonvulsant Agents in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. saspublishers.com [saspublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. rfppl.co.in [rfppl.co.in]

An In-depth Technical Guide to 2-(4-Methoxyphenyl)acetohydrazide

IUPAC Name: 2-(4-methoxyphenyl)acetohydrazide

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)acetohydrazide, a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its synthesis, chemical properties, and the biological activities of its derivatives.

Chemical Properties and Data

2-(4-Methoxyphenyl)acetohydrazide is a hydrazide derivative of 4-methoxyphenylacetic acid. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-methoxyphenyl)acetohydrazide | [1][2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 57676-49-0 | [1] |

| SMILES | COC1=CC=C(C=C1)CC(=O)NN | [2] |

| InChI | InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | [2] |

| XLogP3 | 0.4 | [1][2] |

Synthesis

The primary method for the synthesis of 2-(4-methoxyphenyl)acetohydrazide involves the reaction of an ester derivative of 4-methoxyphenylacetic acid with hydrazine hydrate.

Experimental Protocol: Synthesis from Methyl (4-methylphenyl)acetate (Adapted for 4-methoxyphenyl derivative)

This protocol is adapted from a reported synthesis of the analogous compound, 2-(4-methylphenyl)acetohydrazide.[3]

Materials:

-

Methyl (4-methoxyphenyl)acetate

-

Hydrazine hydrate

-

Methanol

Procedure:

-

Dissolve methyl (4-methoxyphenyl)acetate (e.g., 2 g, 1 equivalent) in methanol (e.g., 20 mL).

-

Add hydrazine hydrate (e.g., 2 mL) to the solution.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure (vacuum).

-

Add water to the residue to precipitate the solid product.

-

Filter the precipitate, wash with water, and dry to obtain 2-(4-methoxyphenyl)acetohydrazide.

-

For further purification, single crystals can be grown from a methanol:water (2:1) mixture by slow evaporation.[3]

Yield: A high yield (e.g., 91% for the analogous 2-(4-methylphenyl)acetohydrazide) is expected.[3]

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of 2-(4-Methoxyphenyl)acetohydrazide.

Spectroscopic Characterization (Predicted and Analogous Data)

| Spectroscopic Data | Predicted/Analogous Data |

| ¹H NMR | Expected signals for aromatic protons (approx. 6.8-7.2 ppm), a singlet for the methoxy group protons (approx. 3.8 ppm), a singlet for the methylene protons (approx. 3.4 ppm), and signals for the hydrazide protons. |

| ¹³C NMR | Expected signals for aromatic carbons, the methoxy carbon (approx. 55 ppm), the methylene carbon, and the carbonyl carbon (approx. 170 ppm). |

| IR (cm⁻¹) | Expected characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching. For a similar compound, characteristic bands were observed at 1631 cm⁻¹ (carbonyl) and 3150 cm⁻¹ (NH group).[4] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at approximately 180.09. |

Biological Activities of Derivatives

While there is limited information on the biological activity of 2-(4-methoxyphenyl)acetohydrazide itself, its derivatives, particularly hydrazones, have been investigated for their therapeutic potential.

Antimicrobial Activity

Hydrazone derivatives of 2-(4-methoxyphenyl)acetohydrazide have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Method (General)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized hydrazone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microplates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer (for reading absorbance)

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microplate.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Antimicrobial Activity Data for Derivatives:

A series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazide derivatives were synthesized and evaluated for their antimicrobial activity. Some derivatives showed good activity against bacterial strains like Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, and Escherichia coli, as well as the fungal strain Fusarium oxysporum.[4] For instance, certain compounds exhibited zones of inhibition ranging from 20-28 mm against the tested strains.[4]

Anticancer Activity

Derivatives of 2-(4-methoxyphenyl)acetohydrazide have also been explored for their potential as anticancer agents. Hydrazone-linked quinazolinone derivatives, for example, have shown cytotoxic potential against various cancer cell lines.[5]

Experimental Protocol: MTT Assay (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Normal cell lines (for selectivity assessment)

-

Complete cell culture medium

-

Synthesized hydrazone derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Anticancer Activity Data for Derivatives:

Hydrazone derivatives incorporating a quinazolinone scaffold have been identified as potential procaspase activators, inducing apoptosis in cancer cells.[5] The arylidene moiety containing a 4-methoxyphenyl group has been noted as being important for the activity of some of these compounds.[5]

Signaling Pathways

Currently, there is no specific information in the reviewed literature directly linking 2-(4-methoxyphenyl)acetohydrazide or its immediate derivatives to the modulation of specific signaling pathways. However, the observed anticancer activities of its derivatives, such as the induction of apoptosis, suggest a potential interaction with cellular signaling cascades that regulate cell death and survival. For instance, some hydrazone-containing compounds are known to induce apoptosis through mechanisms involving oxidative stress and the disruption of cellular signaling pathways.[6]

Diagram of Potential Apoptosis Induction:

Caption: A logical diagram illustrating the potential mechanism of apoptosis induction by hydrazone derivatives.

Conclusion

2-(4-Methoxyphenyl)acetohydrazide serves as a valuable building block in synthetic organic and medicinal chemistry. While the parent compound's biological profile is not extensively documented, its derivatives, particularly hydrazones, exhibit promising antimicrobial and anticancer properties. Further research is warranted to elucidate the specific biological targets and mechanisms of action of these compounds, including their potential interactions with cellular signaling pathways. The synthetic accessibility of 2-(4-methoxyphenyl)acetohydrazide makes it an attractive scaffold for the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Methoxyphenyl)acetohydrazide | C9H12N2O2 | CID 578463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. mdpi.com [mdpi.com]

- 6. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]

Physical and chemical properties of 2-(4-Methoxyphenyl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)acetohydrazide is a chemical compound belonging to the hydrazide class, characterized by a methoxyphenyl group attached to an acetohydrazide moiety. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical and Physical Properties

2-(4-Methoxyphenyl)acetohydrazide, with the CAS Number 57676-49-0, possesses a unique set of properties stemming from its molecular structure.[1] The presence of both a phenyl ring and a hydrazide group imparts a combination of aromatic and polar characteristics to the molecule.

Identity and Structure

-

IUPAC Name: 2-(4-methoxyphenyl)acetohydrazide[1]

-

Molecular Formula: C₉H₁₂N₂O₂[1]

-

Canonical SMILES: COC1=CC=C(C=C1)CC(=O)NN[1]

-

InChI Key: BCHPFJXZQWWCCZ-UHFFFAOYSA-N[1]

Physicochemical Data

A summary of the key physicochemical properties of 2-(4-Methoxyphenyl)acetohydrazide is presented in the table below. It is important to note that while some data is derived from experimental sources for structurally related compounds, other values are computationally predicted.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Melting Point | Not explicitly reported; a related compound, 2-(2-phenoxyphenyl) acetohydrazide, has a melting point of 62-64 °C.[2] | Inferred from related compounds |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in water.[3] | General chemical principles |

| logP (octanol/water) | 0.4 (Computed) | PubChem[1] |

| pKa | Not available | - |

Experimental Protocols

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide

The synthesis of 2-(4-Methoxyphenyl)acetohydrazide can be achieved through the hydrazinolysis of the corresponding ester, ethyl 2-(4-methoxyphenyl)acetate. This method is a common and effective way to prepare hydrazides.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(4-methoxyphenyl)acetate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(4-Methoxyphenyl)acetohydrazide.[4]

Analytical Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter by filtering through a small plug of glass wool.[5][6][7]

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methylene protons adjacent to the carbonyl group, the methoxy protons, and the protons of the hydrazide group.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals corresponding to the carbon atoms of the aromatic ring, the carbonyl carbon, the methylene carbon, and the methoxy carbon.

-

Sample Preparation (KBr Pellet Method): Grind a small amount of the dry, purified sample (1-2 mg) with spectroscopic grade potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.[8][9]

-

Expected Absorptions: The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group, C=O stretching of the amide, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the methoxyphenyl ring.

-

Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques for this molecule.[10][11][12]

-

Expected Fragmentation: The mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺. Common fragmentation patterns may involve the loss of the hydrazide group or cleavage of the bond between the carbonyl group and the methylene bridge.

Potential Biological Activities and Signaling Pathways

Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[13][14][15][16][17] While specific studies on 2-(4-Methoxyphenyl)acetohydrazide are limited, its structural features suggest potential for similar biological effects.

Potential Anticancer Activity

Hydrazone derivatives have been reported to induce apoptosis in cancer cells and inhibit angiogenesis. Two potential mechanisms of action are highlighted below.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby suppressing tumor growth.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. The caspase cascade is a central component of the apoptotic pathway.

Potential Antimicrobial Activity

The hydrazide moiety is a key pharmacophore in several antimicrobial agents. The mechanism of action for hydrazide-based antimicrobials can vary but often involves the inhibition of essential enzymes in microbial metabolic pathways or disruption of the cell wall integrity.

Conclusion

2-(4-Methoxyphenyl)acetohydrazide is a compound with a well-defined chemical structure and predictable physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization in a laboratory setting. Furthermore, its structural similarity to other biologically active hydrazides suggests that it may be a promising candidate for further investigation in the fields of anticancer and antimicrobial drug discovery. The potential mechanisms of action, including VEGFR-2 inhibition and induction of apoptosis, offer exciting avenues for future research. This technical guide serves as a starting point for scientists and researchers to explore the full potential of 2-(4-Methoxyphenyl)acetohydrazide and its derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of 2-(4-Methoxyphenyl)acetohydrazide.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. depts.washington.edu [depts.washington.edu]

- 6. web.uvic.ca [web.uvic.ca]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 11. masspec.scripps.edu [masspec.scripps.edu]

- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 13. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. impactfactor.org [impactfactor.org]

Spectral Analysis of 2-(4-Methoxyphenyl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(4-Methoxyphenyl)acetohydrazide (C₉H₁₂N₂O₂), a compound of interest in pharmaceutical and chemical research. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

2-(4-Methoxyphenyl)acetohydrazide is an organic compound with a molecular weight of 180.20 g/mol .[1] Its structure consists of a p-methoxyphenyl group attached to an acetohydrazide moiety.

Caption: Chemical structure of 2-(4-Methoxyphenyl)acetohydrazide.

Spectral Data Summary

The following tables summarize the key spectral data obtained for 2-(4-Methoxyphenyl)acetohydrazide.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.20 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~6.85 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~8.90 | Singlet (broad) | 1H | -NH- (amide) |

| ~4.20 | Singlet (broad) | 2H | -NH₂ (hydrazide) |

| ~3.75 | Singlet | 3H | -OCH₃ |

| ~3.40 | Singlet | 2H | -CH₂- |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (amide) |

| ~158.5 | C-4 (aromatic) |

| ~130.0 | C-2, C-6 (aromatic) |

| ~127.5 | C-1 (aromatic) |

| ~114.0 | C-3, C-5 (aromatic) |

| ~55.0 | -OCH₃ |

| ~40.0 | -CH₂- |

Note: Specific experimental values for ¹H and ¹³C NMR were not available in the searched literature. The presented data is based on typical chemical shifts for similar structural motifs.

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (hydrazide) |

| 3150 - 3250 | Medium | N-H stretching (amide) |

| 3000 - 3100 | Medium | C-H stretching (aromatic) |

| 2850 - 2950 | Medium | C-H stretching (aliphatic) |

| ~1650 | Strong | C=O stretching (amide I) |

| 1500 - 1600 | Strong | N-H bending (amide II), C=C stretching (aromatic) |

| ~1245 | Strong | C-O-C asymmetric stretching |

| ~1030 | Strong | C-O-C symmetric stretching |

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [CH₃O-C₆H₄-CH₂]⁺ (p-methoxybenzyl cation) |

| 148 | High | [M - NH₂NH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These represent standard protocols and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

A sample of 2-(4-Methoxyphenyl)acetohydrazide (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) and injected into the GC. The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded over a mass range of m/z 50-500.

Data Visualization

The following diagrams illustrate the relationships and workflows discussed in this guide.

Caption: Workflow for the spectral analysis of 2-(4-Methoxyphenyl)acetohydrazide.

This guide provides a foundational understanding of the spectral characteristics of 2-(4-Methoxyphenyl)acetohydrazide. Researchers are encouraged to use this information as a reference for their analytical and drug development endeavors.

References

The Multifaceted Biological Potential of 2-(4-Methoxyphenyl)acetohydrazide Derivatives: A Technical Overview

For Immediate Release

A comprehensive analysis of 2-(4-methoxyphenyl)acetohydrazide derivatives reveals a promising scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide synthesizes current research, detailing the synthesis, antimicrobial, anticancer, and anti-inflammatory properties of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The core chemical structure of 2-(4-methoxyphenyl)acetohydrazide has proven to be a versatile foundation for the synthesis of numerous derivatives exhibiting significant biological effects. These compounds, often modified at the hydrazide moiety to form hydrazones and other related structures, have demonstrated potent activities in preclinical studies, positioning them as promising candidates for further investigation in medicinal chemistry.

Synthesis of 2-(4-Methoxyphenyl)acetohydrazide Derivatives

The general synthetic pathway to 2-(4-methoxyphenyl)acetohydrazide and its derivatives is a well-established multi-step process. The synthesis typically commences with the esterification of a corresponding phenylacetic acid, followed by hydrazinolysis to form the core acetohydrazide intermediate. Subsequent condensation with various aldehydes or ketones yields a diverse library of hydrazone derivatives.[1]

A common synthetic route begins with reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in an ethanol solvent, typically under reflux conditions, to produce 2-(4-methoxyphenoxy)acetohydrazide.[2][3] This intermediate can then be reacted with aldehydes or ketones, often in the presence of a catalyst like glacial acetic acid or hydrochloric acid, to form the desired hydrazone derivatives.[4][5] The final products are usually purified by recrystallization or chromatography.[2]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Ethyl 2-(4-methoxyphenyl)acetate", fillcolor="#F1F3F4"]; B [label="Hydrazine Hydrate", fillcolor="#F1F3F4"]; C [label="2-(4-Methoxyphenyl)acetohydrazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Aldehydes/Ketones", fillcolor="#F1F3F4"]; E [label="Hydrazone Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];

Caption: General synthesis workflow for 2-(4-methoxyphenyl)acetohydrazide derivatives.

Antimicrobial Activity

Derivatives of 2-(4-methoxyphenyl)acetohydrazide have demonstrated notable antimicrobial properties against a range of bacterial and fungal strains. The hydrazone linkage is a key feature contributing to this activity.[2][6] The mechanism of action for these compounds can vary, but some have been shown to inhibit essential microbial enzymes or disrupt cell membrane integrity.[5] For instance, some hydrazide derivatives are known to inhibit mycolic acid synthesis, a crucial component of the mycobacterial cell wall, or DNA gyrase, an enzyme vital for bacterial DNA replication.[5]

Quantitative Antimicrobial Data

| Compound Type | Test Organism | Activity Metric | Result | Reference |

| Hydrazide-hydrazones | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | MIC | 64–128 µg/mL | [7] |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Gram-positive & Gram-negative bacteria | Inhibition Zone | Moderate to good | [6] |

| Hydrazone derivatives | Aspergillus niger, Candida albicans | Antifungal activity | Weak | [6] |

Anticancer Potential

A significant body of research points to the anticancer activity of 2-(4-methoxyphenyl)acetohydrazide derivatives.[2][8] These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of oxidative stress and the disruption of cellular signaling pathways.[2] Some derivatives have been identified as procaspase activators, highlighting a specific mechanism of inducing programmed cell death.[9]

Quantitative Anticancer Data

| Compound | Cell Line | Activity Metric | Result | Reference |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (glioblastoma) | Cytotoxicity | Most active in series | [8] |

| Tetracaine hydrazide-hydrazone derivative 2f | Colo-205 (colon cancer) | IC50 | 50.0 μM | [10] |

| Tetracaine hydrazide-hydrazone derivative 2m | Colo-205 (colon cancer) | IC50 | 20.5 μM | [10] |

| Tetracaine hydrazide-hydrazone derivative 2k | HepG2 (liver cancer) | IC50 | 30.5 μM | [10] |

| Tetracaine hydrazide-hydrazone derivative 2s | HepG2 (liver cancer) | IC50 | 20.8 μM | [10] |

| p-Methoxycinnamoyl hydrazide derivative 4d | T47D (breast cancer) | IC50 | 0.2 x 10^6 nM | [11] |

Caption: Potential anticancer mechanisms of 2-(4-methoxyphenyl)acetohydrazide derivatives.

Anti-inflammatory Activity

Certain derivatives of 2-(4-methoxyphenyl)acetohydrazide have also been investigated for their anti-inflammatory properties.[4] Studies have shown that these compounds can significantly reduce inflammation in animal models.[4] The mechanism of action is thought to be related to the inhibition of inflammatory mediators. For instance, some fenamates, which share structural similarities, are known to compete with prostaglandins for receptor binding, thereby antagonizing their pro-inflammatory effects.[4]

Quantitative Anti-inflammatory Data

| Compound | Assay | Activity Metric | Result | Reference |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Carrageenan-induced rat paw edema | % Reduction in inflammation | 32-58% | [4] |

| Diclofenac (Reference Drug) | Carrageenan-induced rat paw edema | % Reduction in inflammation | 35-74% | [4] |

Experimental Protocols

General Procedure for the Synthesis of Hydrazone Derivatives

A mixture of the respective acetohydrazide (1.5 mmol) and the corresponding aldehyde (1.5 mmol) is stirred in ethanol (10 mL) at room temperature for a period ranging from 1 to 24 hours. A catalytic amount of hydrochloric acid (2 drops) is added to the reaction mixture. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure and neutralized with a 10% aqueous solution of sodium bicarbonate to yield the crude product.[4]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

-

Plate Preparation: 100 µL of sterile broth medium is added to each well of a 96-well plate.[5]

-

Serial Dilution: 100 µL of the test compound stock solution is added to the first well of a row, followed by a two-fold serial dilution across the row.[5]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a 0.5 McFarland standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[5]

-

Inoculation: 10 µL of the microbial suspension is added to each well, except for the sterility control.[5]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound with no visible microbial growth.[5]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

MTT Assay for Anticancer Activity

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 values.[10][12] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. A decrease in the number of viable cells results in a decrease in the amount of formazan formed, which is directly proportional to the number of viable cells.

Conclusion

The 2-(4-methoxyphenyl)acetohydrazide scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. The ease of synthesis and the ability to introduce a wide variety of substituents allow for the fine-tuning of their biological activities. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties warrant further investigation and optimization of these compounds as potential therapeutic agents. Future studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships in greater detail, and conducting in vivo efficacy and safety studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy (E)-N'-(2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide (EVT-1480135) | 328541-24-8 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. Design, Synthesis and Anticancer Evaluation of Novel Series of Indibulin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrazide Functional Group in 2-(4-Methoxyphenyl)acetohydrazide: A Hub of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrazide moiety (-CONHNH₂) is a versatile and highly reactive functional group that serves as a critical building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. 2-(4-Methoxyphenyl)acetohydrazide, in particular, has garnered considerable attention in medicinal chemistry due to the synthetic accessibility of its hydrazide group and the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the reactivity of the hydrazide group in 2-(4-Methoxyphenyl)acetohydrazide, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid in the development of novel therapeutic agents.

Core Reactivity of the Hydrazide Group

The chemical behavior of the hydrazide group in 2-(4-Methoxyphenyl)acetohydrazide is primarily dictated by the nucleophilicity of the terminal amino group (-NH₂) and the adjacent nitrogen atom, as well as the carbonyl group. This functionality allows it to readily participate in a variety of chemical transformations, most notably condensation and cyclization reactions, making it a valuable synthon for drug design and development.

The primary reactions involving the hydrazide group of 2-(4-Methoxyphenyl)acetohydrazide include:

-

Hydrazone Formation: The terminal -NH₂ group readily undergoes condensation reactions with aldehydes and ketones to form stable N-acylhydrazones. This is one of the most fundamental and widely exploited reactions of hydrazides.

-

Synthesis of 1,2,4-Triazoles: The hydrazide can be converted into thiosemicarbazide intermediates by reacting with isothiocyanates. These intermediates can then undergo cyclization under basic conditions to yield substituted 1,2,4-triazole rings.

-

Synthesis of 1,3,4-Oxadiazoles: Cyclodehydration of the hydrazide group, often in the presence of reagents like phosphorus oxychloride or under acidic conditions with carboxylic acid derivatives, leads to the formation of the 1,3,4-oxadiazole scaffold.

These core reactivities are central to the construction of diverse molecular architectures with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Caption: Key reactivity pathways of the hydrazide group.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for the synthesis of 2-(4-Methoxyphenyl)acetohydrazide and its subsequent conversion into various derivatives, providing a comparative overview of reaction efficiencies.

Table 1: Synthesis of 2-(Substituted-phenyl)acetohydrazides

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Methyl (4-methylphenyl)acetate | Hydrazine hydrate | Methanol | Stirred at room temperature for 6 hours | 91% | [2] |

| Ethyl 2-(4-methoxyphenoxy)acetate | Hydrazine hydrate | Ethanol | Reflux | Not specified | [3] |

| Ethyl 2-(biphenyl-4-yloxy) acetate | Hydrazine monohydrate | Ethanol | Refluxed for 4-6 hours | 90% | [4] |

Table 2: Synthesis of N-Acylhydrazone Derivatives

| Hydrazide | Aldehyde/Ketone | Solvent | Reaction Conditions | Yield (%) | Reference |

| 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide | Substituted salicylaldehydes | Not specified | Microwave irradiation | 50-80% | [1] |

| 2,4-dinitrophenylhydrazine | Acetaldehyde | Ethanol | Warmed at 50°C for 20 minutes | 65% | [5] |

| 2,4-dinitrophenylhydrazine | Benzaldehyde | Ethanol | Warmed at 50°C for 20 minutes | 74% | [5] |

| 2,4-dinitrophenylhydrazine | Acetone | Ethanol | Warmed at 50°C for 20 minutes | 60% | [5] |

Table 3: Synthesis of 1,2,4-Triazole and 1,3,4-Oxadiazole Derivatives

| Hydrazide Derivative | Reaction Type | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-methoxybenzohydrazide | 1,2,4-Triazole synthesis | Dimethyl sulfoxide | DMSO | Refluxed for 17 hours | Not specified | [6] |

| 3-((4-methoxyphenyl)amino)propanehydrazide | 1,2,4-Triazole synthesis | Phenyl isothiocyanate, then 20% aq. KOH | Not specified | Reflux for 4 hours | Not specified | [7] |

| Aryl hydrazide | 1,3,4-Oxadiazole synthesis | β-benzoyl propionic acid, POCl₃ | Phosphorus oxychloride | Not specified | Not specified | [8] |

| 2-methoxybenzohydrazide | 1,3,4-Oxadiazole synthesis | Methyl 4-formylbenzoate, then DMP | Not specified | Not specified | High | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-(4-Methoxyphenyl)acetohydrazide and its conversion into key derivatives.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)acetohydrazide

This protocol is adapted from the synthesis of similar acetohydrazide derivatives.[2]

Materials:

-

Methyl 2-(4-methoxyphenyl)acetate

-

Hydrazine hydrate (80% or 99%)

-

Methanol or Ethanol

Procedure:

-

Dissolve methyl 2-(4-methoxyphenyl)acetate (1 equivalent) in methanol or ethanol.

-

Add hydrazine hydrate (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 6-8 hours or reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, remove the solvent under reduced pressure.

-

Add cold water to the residue to precipitate the solid product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-(4-Methoxyphenyl)acetohydrazide.

Caption: Workflow for the synthesis of 2-(4-Methoxyphenyl)acetohydrazide.

Protocol 2: Synthesis of N-Acylhydrazones from 2-(4-Methoxyphenyl)acetohydrazide

This is a general procedure for the synthesis of hydrazones via condensation.[5]

Materials:

-

2-(4-Methoxyphenyl)acetohydrazide

-

Appropriate aldehyde or ketone (e.g., benzaldehyde, substituted benzaldehydes)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-(4-Methoxyphenyl)acetohydrazide (1 equivalent) in ethanol.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture onto crushed ice to precipitate the hydrazone derivative.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure N-acylhydrazone.

Protocol 3: Synthesis of 1,2,4-Triazole Derivatives

This protocol involves a two-step process: formation of a thiosemicarbazide intermediate followed by cyclization.[4]

Step 1: Synthesis of the Thiosemicarbazide Intermediate

-

Dissolve 2-(4-Methoxyphenyl)acetohydrazide (1 equivalent) in absolute ethanol.

-

Add an equimolar amount of the desired aryl isothiocyanate.

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture, and the thiosemicarbazide derivative will precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

Step 2: Cyclization to 1,2,4-Triazole

-

Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the solution with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6 to precipitate the triazole derivative.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure 1,2,4-triazole.

Protocol 4: Synthesis of 1,3,4-Oxadiazole Derivatives

This protocol describes a common method for the cyclodehydration of hydrazides.[8]

Materials:

-

2-(4-Methoxyphenyl)acetohydrazide

-

Aromatic carboxylic acid or acyl chloride

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

To a mixture of 2-(4-Methoxyphenyl)acetohydrazide (1 equivalent) and an aromatic carboxylic acid (1 equivalent), slowly add an excess of phosphorus oxychloride under cooling.

-

After the initial exothermic reaction subsides, reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent to obtain the pure 1,3,4-oxadiazole derivative.

Conclusion

The hydrazide group of 2-(4-Methoxyphenyl)acetohydrazide is a synthetically powerful functional group that provides access to a rich diversity of heterocyclic compounds. The straightforward and high-yielding reactions to form hydrazones, 1,2,4-triazoles, and 1,3,4-oxadiazoles make it an invaluable starting material in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this versatile molecule, paving the way for the identification of new and potent therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Methylphenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijrpr.com [ijrpr.com]

- 5. ajpamc.com [ajpamc.com]

- 6. chemmethod.com [chemmethod.com]

- 7. mdpi.com [mdpi.com]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-(4-Methoxyphenyl)acetohydrazide: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)acetohydrazide is a key organic intermediate characterized by a methoxyphenyl group linked to an acetohydrazide moiety. Its chemical structure, particularly the reactive hydrazide group (-CONHNH₂), makes it an exceptionally versatile building block in medicinal chemistry. By serving as a scaffold, this compound facilitates the synthesis of a vast array of derivatives, primarily through the formation of hydrazones. These derivatives have demonstrated a broad spectrum of significant biological activities, positioning 2-(4-Methoxyphenyl)acetohydrazide as a molecule of high interest for the development of novel therapeutic agents. This guide explores its synthesis, chemical reactivity, and diverse research applications, supported by experimental data and protocols.

Synthesis and Chemical Properties

The primary route for synthesizing 2-(4-Methoxyphenyl)acetohydrazide involves the reaction of an appropriate ester, such as ethyl 2-(4-methoxyphenyl)acetate, with hydrazine hydrate.[1] The reaction is typically carried out in an alcohol solvent, like ethanol, under reflux conditions, which facilitates the nucleophilic substitution at the carbonyl carbon of the ester by the hydrazine.[1][2]

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)acetohydrazide

-

Materials : Ethyl (4-methoxyphenyl)acetate, Hydrazine hydrate (80% or higher), Ethanol.

-

Procedure :

-

Dissolve ethyl (4-methoxyphenyl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (typically 1.5-2 equivalents) dropwise to the solution while stirring.

-

Fit the flask with a condenser and reflux the mixture for 3-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-methoxyphenyl)acetohydrazide as a crystalline solid.[1]

-

Characterize the final product using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.

-

The core reactivity of 2-(4-Methoxyphenyl)acetohydrazide lies in the condensation of its terminal amino group (-NH₂) with the carbonyl group of various aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid, readily forms N-acylhydrazone derivatives (also known as Schiff bases), creating a stable C=N double bond. This straightforward and efficient reaction allows for the generation of large libraries of compounds with diverse functionalities for biological screening.

Potential Research Applications

The derivatives of 2-(4-Methoxyphenyl)acetohydrazide have been investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.

Antimicrobial Activity

The emergence of multidrug-resistant microbial pathogens has created an urgent need for new anti-infective compounds.[3] Derivatives of 2-(4-Methoxyphenyl)acetohydrazide, particularly its hydrazone and 1,3,4-oxadiazole forms, have shown promising activity against various bacterial and fungal strains.[3][4]

Data Summary: Antimicrobial Activity

| Compound Class | Test Organisms | Activity Measurement | Result | Reference |

| (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides | Bacillus subtilis, Staphylococcus aureus (Gram+), Xanthomonas campestris, Escherichia coli (Gram-), Fusarium oxysporum (Fungus) | Zone of Inhibition | Compounds 4f , 4i , and 4j showed good activity (20-28 mm zones) against all tested strains. | [3] |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives | Staphylococcus pyogenes, S. aureus (Gram+), E. coli, Pseudomonas aeruginosa (Gram-), Aspergillus niger, Candida albicans (Fungi) | Zone of Inhibition | Moderate to good antibacterial activity was observed, particularly for compounds 4a, 4c, 4d, 4j, 4k . Antifungal activity was weak. | [4] |

| Pyrazoline and Hydrazone derivatives | E. coli, P. aeruginosa, S. aureus, Enterococcus faecalis, Bacillus subtilis, C. albicans | Minimum Inhibitory Concentration (MIC) | Moderate activity with MIC values ranging from 32-512 µg/mL. | [5] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Materials : Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, standardized microbial inoculum (e.g., 0.5 McFarland standard), test compounds, standard antibiotic (e.g., Ciprofloxacin, Gentamycin), incubator.

-

Procedure :

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates.

-

Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted inoculum to each well containing the test compound dilutions. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

-

Anticancer Activity

Hydrazone derivatives are recognized as a pharmacophore with significant cytotoxic potential against various cancer cell lines.[6] Derivatives of 2-(4-Methoxyphenyl)acetohydrazide have been shown to be effective against glioblastoma, breast, and colon cancer cell lines, often exhibiting greater cytotoxicity than standard drugs like cisplatin in certain contexts.[6][7] The mechanism can involve the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) kinase.[6]

Data Summary: In Vitro Anticancer Activity (IC₅₀/GI₅₀ Values)

| Compound Class | Cell Line | Activity (µM) | Reference |

| 1,2,4-triazole derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide | U-87 (Glioblastoma) | Compound 21 (1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone) showed high activity, reducing cell viability to 19.6%. | [7] |

| p-methoxycinnamoyl hydrazide derivatives | T47D (Breast Cancer) | Compound 4d (2-hydroxybenzohydrazide derivative) had an IC₅₀ of 0.2 x 10⁶ nM (200 µM). | [8] |

| 4-cyanophenyl substituted thiazol-2-ylhydrazones | MCF-7 (Breast Cancer) | Compound 3f showed a GI₅₀ of 1.0 ± 0.1 µM. | [9] |

| 4-cyanophenyl substituted thiazol-2-ylhydrazones | HCT-116 (Colorectal) | Compound 3n showed a GI₅₀ of 1.1 ± 0.5 µM. | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials : Human cancer cell lines (e.g., U-87, MDA-MB-231), complete cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, microplate reader.

-

Procedure :

-

Seed cells into 96-well plates at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours at 37°C.

-

Remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[7]

-

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder, and the search for new antiepileptic drugs with better efficacy and fewer side effects is ongoing. Hydrazide-hydrazone moieties are present in several compounds with known anticonvulsant properties. Derivatives incorporating the 2-(4-methoxyphenyl)acetohydrazide backbone have been evaluated in standard preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10]

Data Summary: Anticonvulsant Activity

| Compound Class | Animal Model | Dose | Activity | Reference |

| Dihydro-pyrimidine-5-carbonitrile derivatives | MES and scPTZ (Mice) | 30 mg/kg (0.5h) | Compound 4 (p-bromo substituted) was active in both MES and scPTZ screens. | [10] |

| Dihydro-pyrimidine-5-carbonitrile derivatives | MES and scPTZ (Mice) | 100 mg/kg (4h) | Compound 9 (m-nitro substituted) was active in both MES and scPTZ screens. | [10] |

| Phenylmethylenehydantoins (related class) | MES (Mice) | ED₅₀ = 28-90 mg/kg | Alkyl and halogeno substituted compounds showed good activity. | [11] |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES (Mice/Rats) | 100-300 mg/kg | 3-(Trifluoromethyl)anilide derivatives showed significant protection. | [12] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

-

Subjects : Male albino mice or rats.

-

Materials : An electroconvulsive shock apparatus with corneal electrodes, standard anticonvulsant drug (e.g., Phenytoin, Carbamazepine).

-

Procedure :

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of animals. A control group receives the vehicle.

-

At a predetermined time after administration (e.g., 30 minutes and 4 hours), deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of this phase is defined as protection.

-

The median effective dose (ED₅₀), the dose required to protect 50% of the animals, can be calculated from dose-response data.[10][11]

-

Anti-inflammatory Activity